Vanillin-13C6
Description
Chemical Identity and Structural Characteristics of this compound
This compound, systematically named as 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde, maintains the fundamental structural framework of natural vanillin while incorporating carbon-13 isotopes throughout the benzene ring system. The compound possesses a molecular formula of C8H8O3 with a molecular weight of 158.10 grams per mole, representing a mass increase of 6 atomic mass units compared to the unlabeled vanillin molecule. The Chemical Abstracts Service registry number for this labeled compound is 201595-58-6, distinguishing it from natural vanillin which carries the registry number 121-33-5.
The structural modification involves the systematic replacement of six carbon-12 atoms with carbon-13 isotopes specifically within the aromatic ring portion of the molecule. The methoxy group carbon and the aldehyde carbon remain as natural carbon-12 isotopes, creating a distinct isotopic signature that facilitates analytical differentiation. This selective labeling pattern provides researchers with a powerful tool for studying aromatic ring metabolism and chemical transformations while maintaining the essential chemical properties of the parent compound.
Advanced spectroscopic analysis reveals that the isotopic labeling creates characteristic shifts in nuclear magnetic resonance spectra, particularly in carbon-13 nuclear magnetic resonance where the labeled carbons appear as enhanced signals. The compound exhibits identical chemical reactivity to natural vanillin, including the characteristic aldehyde functionality and phenolic hydroxyl group, ensuring that isotopic substitution does not alter fundamental chemical behavior. Mass spectrometric analysis demonstrates the expected molecular ion peak at mass-to-charge ratio 158, providing clear identification through the characteristic mass shift of positive six atomic mass units relative to unlabeled vanillin.
Historical Development of Stable Isotope-Labeled Vanillin Derivatives
The development of stable isotope-labeled vanillin derivatives emerged from the growing need for authentic reference materials in food authentication and metabolic studies during the late twentieth century. Early synthetic approaches focused on incorporating single isotopic labels, with researchers initially developing carbon-13 labeled vanillin at specific positions such as the aldehyde carbon or methoxy carbon to trace metabolic pathways. These pioneering efforts established the foundational synthetic methodologies that would later enable the production of fully ring-labeled derivatives.
Comprehensive synthetic routes for uniformly ring-labeled vanillin were developed through multi-step organic synthesis beginning with commercially available carbon-13 labeled precursors. Research conducted in 2005 demonstrated the successful synthesis of uniformly ring-labeled vanillin starting from labeled phenol through a six-step synthetic sequence involving selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation reactions. This synthetic approach achieved overall yields of up to 45 percent, establishing the feasibility of large-scale production for research applications.
The evolution of isotopic labeling techniques paralleled advances in analytical instrumentation, particularly the development of high-resolution mass spectrometry and multinuclear nuclear magnetic resonance spectroscopy. These technological advances enabled researchers to fully characterize isotopically labeled compounds and exploit their analytical advantages for authentication and traceability studies. The establishment of international reference materials programs further accelerated development, with institutions like the National Research Council Canada developing certified reference materials such as VANA-1 and VANB-1 to support global analytical standardization efforts.
Role of Carbon-13 Labeling in Modern Analytical Chemistry
Carbon-13 labeling has revolutionized analytical chemistry by providing unprecedented capabilities for compound authentication, metabolic studies, and quantitative analysis in complex matrices. The application of this compound in authentication studies demonstrates the power of isotopic analysis to distinguish natural from synthetic sources, with natural vanillin from vanilla pods exhibiting carbon isotope delta values ranging from -22.2 to -14.6 per mil relative to the Vienna Pee Dee Belemnite standard. Synthetic vanillin sources display significantly different isotopic signatures, with petroleum-derived vanillin showing delta values from -36.2 to -24.9 per mil and lignin-derived vanillin ranging from -28.7 to -26.5 per mil.
Advanced analytical techniques utilizing carbon-13 labeled vanillin have enabled site-specific isotopic analysis through quantitative carbon-13 nuclear magnetic resonance spectroscopy. Research has demonstrated that individual carbon positions within the vanillin molecule exhibit distinct isotopic signatures, with measurements revealing variations up to 30 per mil between different carbon sites within the same molecule. This intramolecular isotopic diversity provides enhanced discrimination capabilities for authentication applications and offers insights into biosynthetic pathways and industrial production processes.
The development of certified reference materials incorporating this compound has established metrological traceability for carbon isotope measurements across multiple analytical platforms. The VANA-1 reference material, with a certified carbon isotope delta value of -31.30 ± 0.06 per mil, and VANB-1, with a value of -25.85 ± 0.05 per mil, provide standardized calibrants for isotope ratio mass spectrometry and nuclear magnetic resonance measurements. These reference materials enable harmonization of analytical results across laboratories worldwide and support regulatory compliance in food authentication applications.
| Reference Material | Carbon Isotope Delta Value (per mil) | Uncertainty (k=2) | Primary Application |
|---|---|---|---|
| VANA-1 | -31.30 | ± 0.06 | Calibration standard for synthetic vanillin |
| VANB-1 | -25.85 | ± 0.05 | Quality control for intermediate isotopic values |
| Natural Vanilla Range | -22.2 to -14.6 | Variable | Authentication reference |
| Synthetic Petroleum Range | -36.2 to -24.9 | Variable | Source identification |
Modern analytical workflows incorporating this compound extend beyond authentication to include metabolic studies and pharmaceutical research. The compound serves as an internal standard for quantitative analysis, enabling correction for matrix effects and analytical losses during sample preparation and instrumental analysis. Gas chromatography-isotope ratio mass spectrometry applications utilize this compound for method validation and quality assurance, with the isotopic label providing unambiguous identification and quantification capabilities even in complex biological matrices.
Properties
IUPAC Name |
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-BOCFXHSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745797 | |
| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-58-6 | |
| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Guaiacol-Glyoxylic Acid Route
This method utilizes carbon-13-labeled guaiacol and glyoxylic acid as precursors. The reaction proceeds under acidic or basic conditions, typically catalyzed by transition metals such as palladium or ruthenium. Key steps include:
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Condensation : Guaiacol-13C6 reacts with glyoxylic acid to form an intermediate aldehyde.
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Oxidation : The aldehyde group is stabilized through controlled oxidation, often using nitric acid or potassium permanganate.
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Demethylation : Selective removal of methyl groups ensures proper functionalization of the aromatic ring.
A study by Cambridge Isotope Laboratories outlines optimized conditions for this route, achieving yields exceeding 85% with 99% isotopic purity. Reaction parameters such as temperature (80–120°C), pressure (1–3 atm), and catalyst loading (0.5–2.0 mol%) are critical for minimizing isotopic dilution.
Lignin-Derived Synthesis
This compound can also be synthesized from 13C-enriched lignin, a byproduct of paper manufacturing. This method involves:
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Base-Catalyzed Depolymerization : Lignin is treated with sodium hydroxide or ammonia at elevated temperatures (150–200°C) to release vanillin precursors.
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Oxidative Cleavage : Hydrogen peroxide or ozone oxidizes lignin fragments into this compound, with isotopic integrity maintained through closed-system reactors.
Biotechnological and Biosynthetic Approaches
Recent advances in metabolic engineering have enabled the production of this compound via microbial fermentation. Key pathways include:
Ferulic Acid Conversion
Genetically modified Escherichia coli and Pseudomonas putida strains expressing feruloyl-CoA synthetase and enoyl-CoA hydratase convert 13C-labeled ferulic acid into this compound. A 2025 transcriptome study identified upregulated genes (VANPL_A_00014g004010, VANPL_A_00003g007020) in Vanilla planifolia that enhance the shikimate pathway, increasing vanillin yields by 40% compared to wild-type strains.
De Novo Biosynthesis
Saccharomyces cerevisiae engineered with heterologous enzymes (PAL, CSE, CYP450) synthesizes this compound directly from glucose-13C6. This method avoids precursor limitations but requires precise control over isotopic enrichment to prevent dilution.
Purification and Isotopic Enrichment Techniques
Post-synthesis purification ensures the removal of unlabeled contaminants and byproducts:
| Step | Method | Conditions | Isotopic Purity (%) |
|---|---|---|---|
| Crystallization | Ethanol-water mixture | 4°C, 12 h | 95–98 |
| Chromatography | HPLC (C18 column) | Acetonitrile:water (70:30), 2 mL/min | 99 |
| Distillation | Vacuum distillation | 80°C, 0.1 atm | 97 |
Analytical Validation of Isotopic Purity
Mass Spectrometry (MS)
High-resolution MS (HRMS) distinguishes this compound (m/z 158.10) from unlabeled vanillin (m/z 152.05) by detecting a +6 Da mass shift. Isotopic dilution is quantified using calibration curves with internal standards, achieving a limit of detection (LOD) of 0.01 ng/mL.
Nuclear Magnetic Resonance (NMR)
13C NMR spectra exhibit distinct peaks for each carbon-13 atom, with chemical shifts between 100–200 ppm confirming isotopic incorporation. Discrepancies between NMR and MS data are resolved via cross-validation with elemental analysis.
Industrial-Scale Production Considerations
Large-scale synthesis faces challenges such as isotopic dilution and cost efficiency. Mitigation strategies include:
Chemical Reactions Analysis
Vanillin-13C6 undergoes various chemical reactions similar to regular vanillin, including:
Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound can yield vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Vanillic acid-13C6
Reduction: Vanillyl alcohol-13C6
Substitution: Various substituted vanillin derivatives
Scientific Research Applications
Vanillin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the biochemical pathways of vanillin in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in the food and fragrance industry for quality control and authentication of natural vanilla products .
Mechanism of Action
The mechanism of action of vanillin-13C6 involves its interaction with various molecular targets and pathways:
Cytochrome P450 Enzymes: this compound interacts with cytochrome P450 enzymes, leading to its metabolism through pathways such as aldehyde deformylation, methoxy dealkylation, and acetal formation.
Binding Affinity: Molecular docking studies have shown that this compound has high binding affinities with cytochrome P450 isozymes, stabilizing the enzyme-substrate complex and influencing metabolic pathways
Comparison with Similar Compounds
Vanillin-α-13C (4-Hydroxy-3-methoxybenzaldehyde-α-13C)
- Isotopic Labeling : Only the methoxy carbon (α-position) is ¹³C-labeled (99 atom % ¹³C) .
- Molecular Formula : C₇H₈O₃ (¹³C at the methoxy group).
- Molecular Weight : ~154.12 g/mol (slightly higher than natural vanillin due to one ¹³C atom).
- Applications : Used in tracing methoxy group dynamics in lignin degradation or flavor metabolism .
- Advantages Over Vanillin-13C6 : Lower cost due to fewer isotopic substitutions.
- Limitations: Limited utility in multi-carbon tracing compared to this compound .
Vanillic Acid-13C6 (4-Hydroxy-3-methoxybenzoic Acid-13C6)
- Structural Difference : Oxidized form of vanillin, with a carboxylic acid group replacing the aldehyde.
- Molecular Formula : C₈H₈O₄ (¹³C-labeled at six positions).
- Molecular Weight : 174.10 g/mol .
- Applications : Tracks vanillin oxidation pathways in microbial or metabolic studies .
- Comparison : Unlike this compound, it is unsuitable for aldehyde-specific tracing but critical for studying downstream metabolites.
Comparison with Structural Isomers
o-Vanillin-13C6 (2-Hydroxy-3-methoxybenzaldehyde-13C6)
- Structural Difference : Hydroxy and methoxy groups are in the ortho position (positions 2 and 3) .
- Molecular Formula : C₈H₈O₃ (¹³C-labeled at six positions).
- Applications : Used in niche analytical contexts where isomer differentiation is required, such as forensic toxicology .
- Key Difference : Altered chemical reactivity due to steric effects, impacting its utility in synthetic chemistry compared to para-substituted this compound .
Isotopic Labeling in Related Compounds
Nicotinic Acid-13C6 (Vitamin B3-13C6)
D-Glucose-13C6
- Structure : Hexose sugar with uniform ¹³C labeling.
- Molecular Weight : 186.11 g/mol .
- Comparison: Highlights the versatility of ¹³C labeling in carbohydrates vs. aromatic compounds like this compound, which are tailored for phenolic pathway studies .
Analytical and Practical Considerations
Isotopic Purity and Detection Sensitivity
- This compound’s six ¹³C atoms provide a distinct mass shift (M+6) in mass spectrometry, enhancing detection specificity compared to single-labeled analogs like Vanillin-α-13C .
- Applications requiring multi-carbon flux analysis (e.g., lignin biodegradation) favor this compound over partially labeled variants .
Data Tables
Table 1: Key Properties of this compound and Related Compounds
Biological Activity
Vanillin-13C6 is a stable isotope-labeled derivative of vanillin, a compound widely recognized for its flavoring properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.
Overview of this compound
This compound is the carbon-13 isotopic form of vanillin, which is a phenolic compound primarily found in vanilla beans. It has gained attention not only for its sensory attributes but also for its potential therapeutic benefits. This compound has been studied for its role in antioxidant defense systems and its modulation of various biochemical pathways.
Target of Action
This compound has been shown to interact with key components of the antioxidant defense system, including:
- Catalase
- Superoxide Dismutase (SOD)
- Glutathione
These enzymes play critical roles in neutralizing oxidative stress by scavenging free radicals and restoring cellular homeostasis.
Mode of Action
The compound enhances the activities of antioxidant enzymes, thereby:
- Ameliorating reduced glutathione levels
- Reactivating metabolic pathways such as the pentose phosphate pathway and purine metabolism.
Biochemical Pathways
This compound influences several biochemical pathways, notably:
- Oxidative Stress Response : It helps restore oxidative-depleted metabolites.
- Metabolic Pathways : It is involved in histidine and selenoamino acid metabolism, contributing to overall cellular health.
Cellular Effects
This compound exhibits significant effects on various cell types, influencing:
- Cell Signaling Pathways : Modulating signaling cascades that affect cell survival and proliferation.
- Gene Expression : Regulating the expression of genes involved in stress responses and metabolism .
Pharmacokinetics
Research indicates that this compound enhances the passive transport rate and absorption of drugs with moderate oral bioavailability. Its isotopic labeling allows for detailed tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems .
Dosage Effects in Animal Models
Studies conducted on animal models have demonstrated that this compound exhibits non-toxic effects at various dosages. In rat models, it was efficiently assimilated and eliminated, suggesting a favorable safety profile .
Applications in Scientific Research
This compound has diverse applications across multiple fields:
Case Studies
- Antioxidant Activity : A study demonstrated that this compound significantly increased the activities of catalase and SOD in liver cells exposed to oxidative stress, highlighting its potential as a protective agent against cellular damage.
- Metabolic Tracing : In metabolic studies using labeled compounds, this compound was traced through various metabolic pathways, revealing its role in enhancing the efficiency of energy production within cells.
- Pharmacokinetic Studies : Research utilizing this compound has provided insights into drug absorption rates when combined with other therapeutic agents, underscoring its utility in developing more effective drug formulations .
Q & A
Q. How is Vanillin-13C6 synthesized, and what analytical techniques are used to confirm its isotopic purity?
this compound is synthesized through isotopic labeling, typically involving the incorporation of carbon-13 atoms into the vanillin structure via precursor molecules enriched with 13C. Key steps include catalytic reactions (e.g., Pd/C-mediated hydrogenation) and purification via recrystallization or chromatography. Isotopic purity is validated using nuclear magnetic resonance (13C NMR) to confirm 13C incorporation and mass spectrometry (MS) to quantify isotopic enrichment (>99% purity). For reproducibility, researchers should document reaction conditions, solvent systems, and purification protocols in detail .
Q. What role does this compound play in quantitative metabolic flux analysis?
As a stable isotope-labeled internal standard, this compound is used to track metabolic pathways in plant and microbial systems. Methodologically, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify vanillin derivatives in biological matrices. Calibration curves are constructed using serial dilutions of this compound, ensuring correction for matrix effects and ionization efficiency variations. This approach minimizes analytical bias and enhances data reproducibility .
Q. How can researchers verify the absence of unlabeled contaminants in this compound batches?
Contaminant detection requires high-resolution MS (HRMS) to distinguish between 13C-labeled and unlabeled species. For example, a mass shift of +6 Da (due to six 13C atoms) should be observed. Additionally, isotopic ratio analysis via isotope ratio mass spectrometry (IRMS) can detect deviations from expected 13C/12C ratios. Researchers should compare batch data against certified reference materials and report confidence intervals for isotopic purity .
Advanced Research Questions
Q. How can contradictions in isotopic purity data from NMR and MS be resolved during this compound characterization?
Discrepancies often arise from instrumental limitations (e.g., NMR sensitivity vs. MS ionization efficiency). To resolve this:
- Cross-validation : Use orthogonal techniques (e.g., IRMS and elemental analysis) to cross-check results.
- Matrix-matched calibration : Prepare standards in the same solvent/system as samples to account for solvent-induced shifts in NMR.
- Error propagation analysis : Quantify uncertainties in each method and statistically reconcile differences using Bayesian models .
Q. What experimental design considerations are critical when using this compound in tracer studies for lignin biosynthesis research?
- Time-course sampling : Collect samples at multiple time points to capture dynamic flux changes.
- Compartmentalization controls : Use membrane fractionation to distinguish cytoplasmic vs. apoplastic vanillin pools.
- Isotopic dilution correction : Account for natural abundance 13C in control experiments.
- Data normalization : Express results as molar enrichment (%) relative to total vanillin pools to avoid overinterpretation of low-abundance signals .
Q. How can researchers optimize synthetic yields of this compound while minimizing isotopic dilution?
- Precursor selection : Use 13C-enriched guaiacol or ferulic acid to reduce intermediary unlabeled steps.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Ru or Pd) for higher selectivity in demethylation reactions.
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate 13C incorporation and terminate reactions at peak yield.
- Statistical design : Apply response surface methodology (RSM) to model temperature, pressure, and catalyst loading effects on yield .
Q. What are the methodological challenges in integrating this compound into multi-omics studies of plant secondary metabolism?
- Data integration : Align flux data (from 13C labeling) with transcriptomic/proteomic datasets using bioinformatics tools like MetaboAnalyst or XCMS Online.
- Signal-to-noise ratios : Use stable isotope-assisted untargeted metabolomics to distinguish labeled vanillin metabolites from background noise.
- Validation : Confirm pathway predictions via gene knockout/overexpression models and correlate with 13C enrichment patterns .
Methodological Best Practices
- Documentation : Maintain detailed logs of synthetic protocols, including solvent batches, reaction times, and purification steps, to ensure reproducibility .
- Data reporting : Include isotopic purity metrics (e.g., % 13C enrichment ± SD), instrument parameters (e.g., NMR frequency, MS resolution), and statistical analyses in publications .
- Ethical standards : Adhere to open-science principles by sharing raw isotopic datasets in repositories like MetaboLights or GNPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
